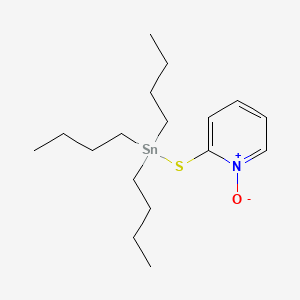

2-((Tributylstannyl)thio)pyridine 1-oxide

Description

Contextualization within Organotin Chemistry and its Relevance to Organic Synthesis

Organotin compounds, or stannanes, are a class of organometallic compounds containing a tin-carbon bond. smolecule.comFirst synthesized in the mid-19th century, their utility in organic synthesis has grown substantially, particularly with the advent of palladium-catalyzed cross-coupling reactions such as the Stille reaction. smolecule.comThe tributylstannyl group, in particular, is a common feature in many organotin reagents. These reagents are valued for their role in forming new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

The reactivity of organotin compounds is largely dictated by the nature of the organic groups attached to the tin atom and the lability of the tin-heteroatom bond. In the case of 2-((Tributylstannyl)thio)pyridine 1-oxide, the tin atom is bonded to three butyl groups and a sulfur atom, which in turn is attached to a pyridine (B92270) 1-oxide scaffold. This arrangement suggests that the Sn-S bond could be a key site of reactivity.

Interactive Table: Key Properties of Related Organotin Compounds

| Compound | Formula | Key Application |

| Tributyltin hydride | (C₄H₉)₃SnH | Radical reducing agent |

| Tributyltin chloride | (C₄H₉)₃SnCl | Precursor to other organotin reagents |

| Hexamethylditin | (CH₃)₃SnSn(CH₃)₃ | Source of trimethylstannyl radicals |

Role of Pyridine 1-Oxide Scaffolds as Activating Groups and Synthetic Intermediates

Pyridine N-oxides are a class of heterocyclic compounds derived from the oxidation of pyridines. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions. This "activation" of the pyridine ring has made pyridine 1-oxides valuable intermediates in the synthesis of substituted pyridines, which are common motifs in pharmaceuticals and agrochemicals.

The N-oxide group can direct incoming substituents to specific positions on the ring and can be readily removed at a later stage to yield the desired substituted pyridine. This strategic use of the N-oxide as a temporary activating and directing group has become a powerful tool in organic synthesis.

Positioning of Sulfur-Containing Pyridine 1-Oxides in Radical Chemistry and Barton-Type Reactions

The introduction of a sulfur-containing substituent at the 2-position of a pyridine 1-oxide, as seen in the precursor 2-mercaptopyridine (B119420) N-oxide, opens up avenues for participation in radical reactions. 2-Mercaptopyridine N-oxide and its derivatives are well-known precursors for the generation of reactive radical species.

A particularly relevant area is their application in Barton-type reactions, such as the Barton-McCombie deoxygenation. This reaction provides a method for the deoxygenation of alcohols via a radical pathway. The alcohol is first converted to a thiocarbonyl derivative, which then reacts with a radical initiator and a hydrogen atom donor, often an organotin hydride, to afford the deoxygenated product. The esters of 2-mercaptopyridine N-oxide, known as Barton esters, are key intermediates in a related radical decarboxylation reaction.

Overview of Research Trajectories for this compound

While direct research on this compound is not widely published, its structure suggests several potential research avenues. The compound could serve as a shelf-stable precursor for the generation of both tin-centered and sulfur-centered radicals under specific conditions. The Sn-S bond is likely susceptible to homolytic cleavage upon exposure to heat or light, potentially initiating radical chain processes.

A plausible application for this compound could be as a reagent in radical deoxygenation or other radical-mediated transformations, potentially offering advantages in terms of reactivity or selectivity over traditional two-component systems (e.g., a combination of a thiol and an organotin hydride). Further research would be necessary to fully elucidate the reactivity and synthetic utility of this unique molecule.

Interactive Table: Potential Research Applications

| Research Area | Potential Role of this compound |

| Radical Chemistry | Precursor for tin and sulfur-centered radicals |

| Barton-Type Reactions | Potential single-component reagent for deoxygenation |

| Organic Synthesis | Development of novel synthetic methodologies |

Properties

CAS No. |

30860-66-3 |

|---|---|

Molecular Formula |

C17H31NOSSn |

Molecular Weight |

416.2 g/mol |

IUPAC Name |

tributyl-(1-oxidopyridin-1-ium-2-yl)sulfanylstannane |

InChI |

InChI=1S/C5H5NOS.3C4H9.Sn/c7-6-4-2-1-3-5(6)8;3*1-3-4-2;/h1-4,8H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

IZLTYRKHPKGVOT-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=[N+]1[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tributylstannyl Thio Pyridine 1 Oxide and Structural Analogues

Approaches to Constructing the Tributylstannyl Moiety

The introduction of a tributylstannyl group is a cornerstone of organotin chemistry, with several reliable methods available for creating the crucial carbon-tin bond.

Established Routes for Organotin Compound Synthesis

The synthesis of tetraorganotins, such as those containing the tributyl moiety, has been well-established for decades. uu.nl The primary industrial methods involve the alkylation of tin tetrachloride (SnCl4). uu.nl

Grignard Reagents: The most prevalent method for forming tetraorganotin compounds is the reaction of a Grignard reagent (RMgX) with a tin halide. uu.nlmt.com For tributyltin derivatives, butylmagnesium halide is reacted with tin tetrachloride. uu.nl This reaction is a powerful tool for creating carbon-tin bonds. mt.com The versatility of Grignard reagents allows for the synthesis of a wide array of organotin compounds. uu.nlorgsyn.org Copper-catalyzed alkylation of Grignard reagents can also be employed for efficient C-C bond formation. organic-chemistry.org

Alkylation (Wurtz-type reaction): Alkylation can also be achieved using organoaluminum compounds (R3Al), a method often used in industrial production. uu.nl Another classic approach involves reacting an alkyl halide with sodium and tin tetrachloride.

Transmetallation: This strategy involves the transfer of an organic group from a more electropositive metal to tin. youtube.com Organolithium reagents (R-Li) are particularly effective for this purpose. mt.comyoutube.commasterorganicchemistry.com The organolithium compound, being more reactive, can readily transfer its organic group to a tin halide, such as tributyltin chloride, to form the desired organotin product. youtube.com This method works well because the resulting organotin compound is generally less reactive than the organolithium precursor. youtube.com

Specific Precursors and Strategies for Introducing the Stannyl (B1234572) Group

For creating structural analogues like 2-(tributylstannyl)pyridine (B98309), a key intermediate for Stille coupling reactions, specific strategies are employed. frontierspecialtychemicals.comapolloscientific.co.ukchemicalbook.com

A common and high-yielding method starts with 2-bromopyridine (B144113). The process involves a lithium-halogen exchange followed by stannylation. Specifically, 2-bromopyridine is treated with n-butyllithium in an anhydrous solvent like tetrahydrofuran (B95107) at low temperatures (e.g., -78°C). This generates a 2-lithiopyridine intermediate. Subsequent reaction with tributyltin chloride at the same low temperature introduces the tributylstannyl group at the 2-position of the pyridine (B92270) ring, yielding 2-(tributylstannyl)pyridine in high purity after workup.

Synthesis of the Pyridine 1-Oxide Framework

The N-oxidation of the pyridine ring is a critical transformation, converting the relatively inert pyridine into a more reactive intermediate. researchgate.netarkat-usa.org Pyridine N-oxides are versatile synthetic intermediates used in various fields of chemistry. researchgate.netrsc.org

N-Oxidation Protocols for Pyridine Derivatives

A variety of oxidizing agents have been developed for the N-oxidation of pyridines, ranging from classic peracids to modern catalytic systems. arkat-usa.org

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used and effective reagent for the N-oxidation of pyridines and their derivatives. arkat-usa.orgchemtube3d.comgoogle.comresearchgate.net The reaction is often carried out in chlorinated solvents like chloroform (B151607) or dichloromethane. researchgate.netechemi.com While effective, reactions with m-CPBA can sometimes be slow, requiring prolonged heating. echemi.com For certain substrates, such as those with oxidizable sulfide (B99878) groups, direct oxidation with m-CPBA may be disfavored due to lack of selectivity. google.com

Hydrogen Peroxide (H₂O₂)/Catalyst Systems: Aqueous hydrogen peroxide is considered a "green" oxidant due to its high oxygen content and the formation of water as the only byproduct. rsc.orgacs.org Its use in pyridine N-oxidation is often facilitated by a catalyst.

Rhenium-based catalysts like methyltrioxorhenium (MTO) are highly effective, allowing for high yields of N-oxides with small catalyst loadings. arkat-usa.org

Heterogeneous catalysts , such as titanium silicalite (TS-1) or supported sulfonic acids, offer advantages in terms of easy separation and reusability. rsc.orgresearchgate.netgoogle.com The TS-1/H₂O₂ system has proven efficient for producing various pyridine N-oxides. researchgate.netorganic-chemistry.org

Polyoxometalates have also been developed as reusable and mild catalysts for pyridine oxidation with H₂O₂, functioning effectively at room temperature. rsc.orgresearchgate.net

Other Reagents: Other systems like sodium perborate (B1237305) in acetic acid or urea-hydrogen peroxide adducts have also been successfully employed for the synthesis of pyridine N-oxides. organic-chemistry.org

| Oxidizing System | Typical Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| m-CPBA | Chlorinated solvents (CHCl₃, DCM) | Generally effective, widely used | arkat-usa.orgresearchgate.net |

| H₂O₂ / Acetic Acid | Often requires elevated temperatures | Inexpensive reagents | chemtube3d.comechemi.com |

| H₂O₂ / Catalyst | MTO, TS-1, Polyoxometalates | High efficiency, mild conditions, catalyst reusability | arkat-usa.orgrsc.orgrsc.org |

| Sodium Percarbonate | Rhenium-based catalysts | Efficient oxygen source, mild conditions | organic-chemistry.org |

Advanced Flow Chemistry Techniques in N-Oxide Synthesis

Continuous flow microreactors are emerging as a superior alternative to traditional batch processing for N-oxidation. researchgate.netorganic-chemistry.org This technology offers significant improvements in safety, efficiency, and scalability. acs.orgorganic-chemistry.org

In a typical setup, a solution of the pyridine derivative and an oxidant (like H₂O₂) are pumped through a heated packed-bed microreactor containing a heterogeneous catalyst, such as titanium silicalite (TS-1). researchgate.netorganic-chemistry.org This method allows for precise control over reaction parameters, leading to high yields (up to 99%) and significantly shorter reaction times compared to batch methods. organic-chemistry.org A key advantage is the enhanced safety profile, especially for potentially energetic reactions like nitration, by minimizing the accumulation of hazardous intermediates. researchgate.net Flow systems have demonstrated remarkable stability, capable of continuous operation for hundreds of hours while maintaining catalyst activity, making them ideal for large-scale industrial production. researchgate.netorganic-chemistry.org

Formation of the Thioether Linkage in Pyridine 1-Oxide Systems

The final step in assembling the target molecule, 2-((Tributylstannyl)thio)pyridine 1-oxide, involves forming the sulfur-tin bond. This is typically achieved by reacting a tributyltin precursor with 2-mercaptopyridine (B119420) 1-oxide (also known as pyrithione). nih.govchemicalbook.com

The direct synthesis involves the reaction of 2-mercaptopyridine 1-oxide or its sodium salt with a reactive tributyltin species like bis(tributyltin) oxide or tributyltin chloride. atamanchemicals.comgoogle.com For instance, the sodium salt of a thiol can react with 2-chloropyridine-1-oxide to yield the corresponding thioether pyridine-1-oxide. google.com Another route involves the reaction of 2-chloropyridine (B119429) N-oxide with a hydrosulfide (B80085) salt like sodium hydrosulfide (NaHS) to first form the 2-pyridinethiol 1-oxide, which can then be further reacted. chemicalbook.com The formation of thioethers from thiols and various electrophiles is a fundamental transformation in organic synthesis. organic-chemistry.org In a related synthesis, 2-chloromethylpyridine-N-oxide derivatives have been condensed with 2-mercapto-1H-benzimidazole to form the thioether linkage in good yield. researchgate.net

The most direct and logical synthesis for the title compound is the condensation of the tributyltin moiety with the pre-formed 2-mercaptopyridine 1-oxide. Heating a mixture of bis(tributyltin) oxide with a thiol is a known method for forming tin-sulfur bonds.

Synthesis of 2-Mercaptopyridine 1-oxide and its Derivatives

The principal precursor for the title compound is 2-mercaptopyridine 1-oxide, also known as pyrithione (B72027). Its synthesis is well-established and can be initiated from several common starting materials, most notably 2-chloropyridine or 2-aminopyridine.

One common industrial route begins with the oxidation of 2-chloropyridine using an oxidizing agent like peracetic acid or a mixture of hydrogen peroxide and acetic acid to form 2-chloropyridine-N-oxide. gelest.comlupinepublishers.com This intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide or sodium sulfide, to replace the chlorine atom and yield the sodium salt of 2-mercaptopyridine 1-oxide. gelest.com High yields of up to 98% have been reported for this conversion. gelest.com

An alternative pathway starts from the more readily available 2-aminopyridine. rsc.org This process involves several steps:

N-Oxidation : The pyridine nitrogen is first oxidized to the N-oxide. To prevent unwanted side reactions on the amino group, it is often first protected, for example, as an acetylamino group (acetamido). The oxidation is typically carried out with peracetic acid. rsc.org

Deprotection : The protecting group is removed by acid hydrolysis to yield 2-aminopyridine-1-oxide. rsc.org

Diazotization : The amino group is converted into a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in the presence of a mineral acid. rsc.org

Halogenation : The diazonium salt is subsequently treated with hydrochloric or hydrobromic acid to yield the corresponding 2-halo-pyridine-1-oxide. rsc.org

Sulfhydration : Finally, the 2-halopyridine-1-oxide is treated with a sulfhydryl donor to produce 2-mercaptopyridine-1-oxide. rsc.org

The sodium salt of 2-mercaptopyridine N-oxide is a versatile intermediate for creating various derivatives through nucleophilic substitution, where the thiolate anion reacts with an electrophile. For example, reacting the sodium salt with 2,6-dichlorobenzylchloride in ethanol (B145695) yields 2-(2,6-dichlorophenylmethylthio)pyridine N-oxide. acs.org

Table 1: Key Synthetic Routes to 2-Mercaptopyridine 1-oxide

| Starting Material | Key Intermediates | Reagents | Purpose |

| 2-Chloropyridine | 2-Chloropyridine-N-oxide | Peracetic acid or H₂O₂/Acetic Acid | N-Oxidation of the pyridine ring. |

| Sodium hydrosulfide / Sodium sulfide | Nucleophilic substitution of chloride with sulfur. gelest.com | ||

| 2-Aminopyridine | 2-Acetamidopyridine, 2-Acetamidopyridine-1-oxide | Acetic anhydride (B1165640), Peracetic acid | Protection of amino group and subsequent N-oxidation. rsc.org |

| 2-Aminopyridine-1-oxide | Mineral acid | Deprotection of the amino group. rsc.org | |

| 2-Chloropyridine-1-oxide | Diazotizing agent, HCl | Conversion of amino group to chloro group via diazonium salt. rsc.org | |

| 2-Mercaptopyridine 1-oxide | Sulfhydryl donor | Introduction of the thiol group. rsc.org |

Coupling Strategies for Tin-Sulfur Bond Formation

The formation of the tin-sulfur (Sn-S) bond in this compound is achieved by coupling the 2-mercaptopyridine 1-oxide precursor with a suitable tributyltin electrophile. The most direct method involves a nucleophilic substitution reaction.

The reaction typically utilizes the sodium salt of 2-mercaptopyridine 1-oxide (sodium pyrithione), which acts as the sulfur nucleophile. This salt is reacted with an organotin halide, most commonly tributyltin chloride. In this reaction, the negatively charged sulfur atom of the thiolate attacks the electrophilic tin atom, displacing the chloride leaving group to form the desired Sn-S bond. This is a standard and efficient method for creating such linkages in organotin chemistry. wikipedia.orgsysrevpharm.org

Another potential, though less direct, route involves the reaction of 2-mercaptopyridine 1-oxide with bis(tributyltin) oxide. This condensation reaction forms the Sn-S bond and releases water as the only byproduct, which can be advantageous from a waste perspective. orientjchem.orgum.edu.my

Table 2: Primary Coupling Strategy for this compound

| Nucleophile | Electrophile | Solvent | Reaction Type | Product |

| Sodium 2-mercaptopyridine 1-oxide | Tributyltin chloride | Organic solvent (e.g., ethanol, THF) | Nucleophilic Substitution | This compound |

| 2-Mercaptopyridine 1-oxide | Bis(tributyltin) oxide | Toluene (for azeotropic water removal) | Condensation | This compound |

Green Chemistry Principles Applied to the Synthesis of Organotin Pyridine N-Oxides

The synthesis of organotin compounds, including pyridine N-oxide derivatives, presents environmental and safety challenges due to the toxicity of the reagents and products. gelest.com Consequently, the application of green chemistry principles is of significant interest. These efforts focus on both the synthesis of the pyridine N-oxide precursor and the final organotin coupling step.

For the synthesis of pyridine N-oxides, greener methods aim to replace hazardous oxidants and corrosive acids. tandfonline.com

Safer Oxidants : Traditional peracids are being replaced by hydrogen peroxide, a much cleaner oxidant whose only byproduct is water. tandfonline.comorganic-chemistry.org The use of stable, solid, and inexpensive sources of peroxide like urea-hydrogen peroxide (UHP) and sodium percarbonate also represents a safer alternative. organic-chemistry.org

Catalysis : The efficiency of hydrogen peroxide can be dramatically improved by catalysts. Reusable catalysts like lacunary polyoxometalates (e.g., K₈[BW₁₁O₃₉H] · 13H₂O) allow the reaction to proceed in water under mild conditions. tandfonline.com Similarly, titanium silicalite (TS-1) has been used in continuous flow reactors, offering a safer and more efficient process than traditional batch reactors. organic-chemistry.org

Improved Workup : Methodologies that simplify product isolation, such as pH adjustment and filtration instead of column chromatography, reduce solvent waste and make the process more suitable for large-scale production. google.com

For the organotin coupling step, green strategies focus on minimizing waste and avoiding hazardous materials.

Solvent-Free Synthesis : Performing reactions under solvent-free conditions is a core principle of green chemistry. Several organotin compounds have been successfully synthesized without solvents, often using one of the reactants as the reaction medium, which reduces waste and simplifies purification. acs.orgacs.org

Atom Economy : The choice of reagents significantly impacts atom economy. The reaction between an organotin oxide (e.g., bis(tributyltin) oxide) and the thiol precursor is highly atom-economical, producing only water as a byproduct, unlike reactions with organotin halides that generate salt waste. orientjchem.orgum.edu.my

Direct Synthesis : Direct methods that involve reacting metallic tin with organic halides can reduce the number of synthetic steps. rjpbcs.com While challenging to control, this approach minimizes the use of pre-functionalized and often hazardous organometallic reagents like Grignard reagents. lupinepublishers.com

Table 3: Application of Green Chemistry Principles

| Synthetic Step | Traditional Method | Green Alternative | Green Principle |

| Pyridine N-Oxidation | Peracetic acid in corrosive acetic acid tandfonline.com | H₂O₂ with a reusable polyoxometalate catalyst in water tandfonline.com | Use of renewable feedstocks, safer solvents, catalysis. |

| Batch reaction with hazardous oxidants | H₂O₂ in a continuous flow microreactor with a TS-1 catalyst organic-chemistry.org | Safer chemistry, energy efficiency. | |

| Purification by column chromatography | Purification by precipitation and filtration google.com | Waste prevention. | |

| Sn-S Coupling | Reaction in organic solvents | Solvent-free reaction conditions acs.orgacs.org | Safer solvents & auxiliaries. |

| Tributyltin chloride (produces salt waste) | Bis(tributyltin) oxide (produces water) orientjchem.orgum.edu.my | Atom economy, waste prevention. |

Reactivity and Mechanistic Investigations of 2 Tributylstannyl Thio Pyridine 1 Oxide

Radical Generation from 2-((Tributylstannyl)thio)pyridine 1-oxide

The generation of radicals from this compound can be initiated through several pathways, primarily involving the cleavage of its characteristic bonds. These pathways are crucial for its application in synthetic organic chemistry.

Initiating N-O Bond Homolysis and Tributylstannyl Radical Formation

The N-O bond in pyridine (B92270) N-oxide derivatives is susceptible to homolytic cleavage, a process that can be initiated thermally or photochemically. rsc.orgyoutube.com In the case of this compound, this homolysis would lead to the formation of a pyridinethiyl radical and an oxygen-centered radical.

Furthermore, the Sn-S bond in the molecule is a potential site for radical initiation. The reaction can be initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), upon heating. rsc.org The resulting radical can then abstract a hydrogen atom from a suitable source, like tributylstannane, to generate a tributylstannyl radical (Bu₃Sn•). rsc.org This stannyl (B1234572) radical is a key intermediate that can attack the sulfur atom of the thiohydroxamate ester, leading to the homolysis of the N-O bond. rsc.org

Alternatively, the direct photolysis of organotin compounds, particularly distannanes, has been shown to generate stannyl radicals, suggesting that the Sn-S bond in the title compound might also be susceptible to direct photochemical cleavage under certain conditions. ias.ac.in

Table 1: Key Radical Initiation Pathways

| Initiation Method | Bond Cleaved | Generated Radicals |

| Thermal/Photochemical | N-O | Pyridinethiyl radical, Oxygen-centered radical |

| Radical Initiator (e.g., AIBN) + H-donor (e.g., Bu₃SnH) | Initiator, H-donor | Initiator-derived radical, Tributylstannyl radical |

| Direct Photolysis | Sn-S (potential) | Tributylstannyl radical, Pyridine-2-thiolate radical |

Formation and Reactivity of Pyridine 2-Thiyl Radicals

Following the homolysis of the N-O bond, a pyridine 2-thiyl radical is formed. nih.govacs.org This highly reactive intermediate plays a central role in the subsequent chemical transformations. Thiyl radicals, in general, are known to participate in a variety of reactions, including hydrogen abstraction, addition to multiple bonds, and electron transfer processes. nih.gov

The reactivity of the pyridine 2-thiyl radical is influenced by its electronic nature. It can act as either a nucleophilic or electrophilic radical depending on the substrate, allowing it to react with both electron-rich and electron-deficient systems. nih.gov A characteristic reaction of thiyl radicals is their addition to carbon-carbon multiple bonds, a key step in many cyclization and addition reactions. chemrxiv.org The rate constants for hydrogen-atom abstraction by carbon-centered radicals from thiols are typically very high, highlighting the efficiency of thiyl radical generation and participation in chain reactions. chemrxiv.org

Photoredox-Catalyzed Radical Generation Pathways

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. chemrxiv.org In the context of pyridine N-oxides, photoredox catalysts can facilitate single-electron transfer (SET) processes. nih.govacs.orgacs.org For this compound, a photoredox-catalyzed pathway could involve the single-electron oxidation of the pyridine N-oxide moiety to generate a pyridine N-oxy radical. nih.govacs.orgacs.org

This N-oxy radical is a highly reactive species that can undergo further reactions, such as addition to olefins, to initiate radical chain processes. nih.govacs.orgacs.org The feasibility of this pathway is supported by studies on other pyridine N-oxide derivatives, where photoredox catalysis has been successfully employed for various transformations. The use of a photocatalyst allows for the generation of radicals under visible light irradiation, offering a more sustainable and controlled alternative to traditional thermal initiation methods. nih.govacs.org

Participation in Decarboxylative Radical Transformations (e.g., Barton-Type Decarboxylations)

A significant application of compounds structurally related to this compound is in decarboxylative radical transformations, most notably the Barton decarboxylation. acs.org This reaction allows for the conversion of carboxylic acids into alkanes or other functionalized molecules via a radical pathway.

Electron Transfer and Radical Chain Propagation Mechanisms

The Barton decarboxylation of a carboxylic acid first involves its conversion to a thiohydroxamate ester, often referred to as a Barton ester. acs.org While this compound is not a Barton ester itself, its structural similarity allows for analogous reactivity. The key steps in the radical chain propagation are as follows:

Initiation: A radical initiator (e.g., AIBN) generates a radical species which abstracts a hydrogen atom from a hydrogen donor like tributyltin hydride (Bu₃SnH) to form a tributylstannyl radical (Bu₃Sn•). rsc.org

Addition: The tributylstannyl radical attacks the sulfur atom of the Barton ester. rsc.org

Fragmentation: This addition leads to the homolytic cleavage of the weak N-O bond, generating an acyl radical and pyridine-2-thione. rsc.org

Decarboxylation: The acyl radical rapidly loses carbon dioxide to form an alkyl radical (R•). rsc.org

Propagation: The alkyl radical abstracts a hydrogen atom from tributyltin hydride to form the alkane product (R-H) and regenerate the tributylstannyl radical, which continues the chain reaction. rsc.org

This chain process is driven by the formation of a stable Sn-S bond and the release of gaseous carbon dioxide. rsc.orgias.ac.in

Influence of Hydrogen Atom Donors (e.g., Tributylstannane) and Radical Trapping Agents on Reaction Outcome

The outcome of these radical reactions is highly dependent on the presence of hydrogen atom donors and radical trapping agents.

Hydrogen Atom Donors: Tributylstannane (tributyltin hydride) is a classic and highly effective hydrogen atom donor in these reactions. youtube.com Its presence is crucial for the reduction of the intermediate alkyl radical to the corresponding alkane in the Barton decarboxylation. rsc.org The relatively weak Sn-H bond facilitates the hydrogen atom transfer. youtube.com Other hydrogen donors, such as tertiary thiols and organosilanes, can also be used. rsc.org

Radical Trapping Agents: In the absence of an efficient hydrogen atom donor, the intermediate alkyl radical can be trapped by other reagents present in the reaction mixture. This allows for the introduction of various functional groups. For example, if the reaction is carried out in the presence of a halogen source like bromotrichloromethane, the alkyl radical can be trapped to form an alkyl bromide. Similarly, reaction with electron-deficient olefins can lead to carbon-carbon bond formation. In the absence of any trapping agent, the alkyl radical may recombine with the pyridyl sulfide (B99878) radical to form a 2-alkylthiopyridine derivative.

Table 2: Influence of Reagents on Reaction Outcome

| Reagent Present | Role | Typical Product |

| Tributylstannane (Bu₃SnH) | Hydrogen Atom Donor | Alkane (R-H) |

| Bromotrichloromethane (BrCCl₃) | Radical Trap (Halogen Source) | Alkyl Bromide (R-Br) |

| Acrylonitrile (CH₂=CHCN) | Radical Trap (Olefin) | Adduct (R-CH₂CH(CN)H) |

| None (in excess) | - | 2-Alkylthiopyridine |

Comparative Studies with Classical Barton Decarboxylation Variants

The Barton decarboxylation is a powerful radical reaction that converts a carboxylic acid into a thiohydroxamate ester, commonly known as a Barton ester, which is subsequently decarboxylated. wikipedia.orgresearchgate.net The classical method involves reacting a carboxylic acid with N-hydroxy-2-thiopyridone and then heating the resulting ester with a radical initiator and a hydrogen atom donor, such as tributyltin hydride (Bu3SnH). researchgate.netchemistryschool.net The driving force for this reaction includes the formation of a stable sulfur-tin bond and the increased aromaticity of the pyridine byproduct. wikipedia.org

The compound this compound can be considered a pre-activated reagent for processes akin to the Barton reaction. While classical Barton decarboxylation requires the separate addition of a tin-based radical initiator and hydrogen donor, using a pre-stannylated compound like this compound could in principle modify the reaction pathway.

Studies on related thiohydroxamate esters have shown that they can be more stable and less reactive than traditional Barton esters. researchgate.netrsc.org This increased stability can be advantageous, allowing for purification by standard methods like flash column chromatography on silica (B1680970) gel. researchgate.net The classical Barton-McCombie deoxygenation, a related reaction for removing hydroxyl groups, also relies on converting an alcohol to a thiocarbonyl derivative which then reacts with tributyltin hydride. wikipedia.orgnrochemistry.comorganic-chemistry.org The primary drawback of these classical methods is the use of toxic and often difficult-to-remove tin reagents. wikipedia.orgwikipedia.org

While this compound inherently contains tin, its use can be compared to variants of the Barton reaction that aim to circumvent the use of stoichiometric and toxic reagents. For instance, tin-free radical reactions have been developed, although primary alkyl radicals often still require specific precursors. researchgate.net A key comparative point is the mechanism of radical generation. In the classical setup, a tributylstannyl radical is generated from Bu3SnH, which then attacks the sulfur atom of the Barton ester. wikipedia.orgnrochemistry.com With a pre-stannylated reagent, the reactivity would be centered on the cleavage of the S-Sn bond or the N-O bond of the pyridine 1-oxide.

| Feature | Classical Barton Decarboxylation | Approach with this compound Moiety |

| Reagents | Carboxylic Acid, N-hydroxy-2-thiopyridone, Bu3SnH, Radical Initiator (e.g., AIBN) wikipedia.orgchemistryschool.net | The stannylated thio-pyridine derivative acts as a core reagent. |

| Key Intermediate | O-Acyl thiohydroxamate (Barton Ester) wikipedia.org | The compound itself is a stable, isolable precursor. researchgate.netcymitquimica.com |

| Tin Usage | Stoichiometric use of often toxic Bu3SnH as H-donor. wikipedia.org | Tin is integrated into the reagent structure. |

| Driving Force | Formation of a highly stable S-Sn bond. wikipedia.orgorganic-chemistry.org | The inherent S-Sn bond is a key reactive site. |

| Stability | Barton esters can be sensitive to light and require careful handling. researchgate.net | Related thiohydroxamate esters have been reported to be more stable. researchgate.netrsc.org |

Reactivity of the Pyridine 1-Oxide Moiety and Substituents in this compound

The reactivity of this compound is dominated by the electronic properties of the pyridine 1-oxide ring and the nature of its substituents. The N-oxide group significantly influences the electron distribution in the aromatic ring, which in turn dictates its behavior in various chemical transformations.

Nucleophilic Activation and Regioselective Functionalization of the Pyridine Ring

The pyridine N-oxide moiety renders the pyridine nucleus sufficiently electrophilic to undergo nucleophilic attack, a reaction that is difficult with simple pyridines. mdpi.com This activation is particularly pronounced at the C2 and C4 positions of the ring. Functionalization often requires treatment with an activating agent, such as an acyl chloride, which reacts with the N-oxide to form a highly reactive intermediate. nih.gov

In the case of this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be directed primarily to the C4 and C6 positions. The regioselectivity of such reactions is a subject of extensive study. For example, in reactions of electron-deficient pyridine N-oxides with acyl chlorides in the presence of cyclic ethers, a substituted pyridine is formed as a single regioisomer. nih.gov The introduction of a nitro group into a pyridine ring also facilitates nucleophilic substitution. nih.gov In the context of the title compound, the bulky and electron-donating nature of the tributylstannylthio group at C2 would sterically hinder attack at C6 and electronically favor attack at C4.

The general strategy for nucleophilic functionalization can be summarized as follows:

Activation: The nitrogen atom of the pyridine 1-oxide is functionalized, often creating a pyridinium (B92312) salt, to increase the ring's electrophilicity. mdpi.com

Nucleophilic Attack: A nucleophile attacks the activated pyridine ring, typically at the C4 position, given the C2 substitution.

Rearomatization: The intermediate undergoes a subsequent reaction, often elimination, to restore the aromaticity of the pyridine ring.

This approach allows for the regioselective introduction of a wide range of functionalities onto the pyridine scaffold. thieme-connect.de

Carbon-Hydrogen Bond Functionalization Strategies

Direct C-H bond functionalization is a highly desirable synthetic strategy that avoids the need for pre-functionalized starting materials. In the context of pyridine N-oxides, these compounds can serve as precursors for oxygen-centered radicals under photoredox catalysis. nih.govnih.gov These radicals are capable of abstracting hydrogen atoms from various C(sp³)–H bonds. nih.gov

However, the functionalization of the C-H bonds on the pyridine N-oxide ring itself presents a different challenge. The inherent reactivity of the pyridine N-oxide ring can be harnessed for direct C-H functionalization. Strategies often rely on transition-metal catalysis to selectively activate a specific C-H bond. While general methods for the 4-selective functionalization of pyridines exist, they often proceed via the formation of intermediate phosphonium (B103445) salts or are directed by specific metal catalysts. thieme-connect.de For this compound, the electronic influence of the N-oxide and the C2-substituent would be critical in directing any C-H activation. The electron-withdrawing nature of the N-oxide deactivates the ring towards electrophilic attack but can facilitate metallation at specific positions, which can then be intercepted by electrophiles.

Potential in Organotin-Mediated Cross-Coupling Reactions (e.g., Stille Coupling)

The Stille reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed coupling of an organostannane (R-SnR'3) with an organic electrophile. wikipedia.orgmdpi.com A critical requirement for this reaction is the presence of a carbon-tin (C-Sn) bond in the organostannane reagent, where the organic group (R) is transferred during the transmetalation step of the catalytic cycle. wikipedia.org

The compound is This compound , which possesses a sulfur-tin (S-Sn) bond, not a carbon-tin bond to the pyridine ring. The structure is Pyridine-N-oxide-2-S-SnBu3. cymitquimica.com This structural feature makes it unsuitable as a substrate for the conventional Stille coupling to form a new C-C bond at the pyridine C2 position. In a Stille reaction, the organostannane transfers its organic group to the palladium catalyst, and this process relies on the cleavage of a C-Sn bond. wikipedia.orgmsu.edu

The S-Sn bond is, in fact, known for its high stability. The formation of this strong bond is a significant thermodynamic driving force for the Barton decarboxylation and Barton-McCombie deoxygenation reactions. wikipedia.orgorganic-chemistry.org Therefore, rather than being a precursor for cross-coupling, the tributyltin moiety in this compound is fundamentally linked to the reactivity of the thio-group, characteristic of Barton-type chemistry.

It is important to distinguish this compound from its isomer, 2-(tributylstannyl)pyridine (B98309) , which has a direct carbon-tin bond (Pyridine-2-SnBu3). frontierspecialtychemicals.com 2-(Tributylstannyl)pyridine is a well-established reagent in Stille cross-coupling reactions, used to synthesize a variety of substituted pyridines. frontierspecialtychemicals.comacs.org The addition of copper(I) salts has been shown to accelerate these couplings. acs.org

| Compound | Structure | Bond to Tin | Suitability for Stille Coupling |

| This compound | Pyridine-N-oxide-2-S-SnBu3 | Sulfur-Tin (S-Sn) | No, the S-Sn bond is not suitable for transferring the pyridine group in a Stille reaction. organic-chemistry.orgwikipedia.org |

| 2-(Tributylstannyl)pyridine | Pyridine-2-SnBu3 | Carbon-Tin (C-Sn) | Yes, it is a standard reagent for Stille cross-coupling reactions. frontierspecialtychemicals.comacs.orgresearchgate.net |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of organometallic compounds. For 2-((Tributylstannyl)thio)pyridine 1-oxide, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments offers a complete picture of the molecule's framework.

While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts for its distinct molecular fragments—the tributylstannyl group and the 2-thiopyridine 1-oxide ring—can be predicted based on established data for related structures. beilstein-journals.orgnih.govpitt.edunmrdb.orgresearchgate.netnih.gov

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the tributyl moiety and the aromatic protons of the pyridine (B92270) ring. The butyl groups would present as a series of overlapping multiplets in the aliphatic region (approx. 0.9-1.7 ppm). The protons on the pyridine 1-oxide ring are anticipated to appear in the aromatic region (approx. 7.0-8.5 ppm), with their exact shifts influenced by the electron-donating N-oxide group and the sulfur linkage. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides complementary information, resolving the signals for each unique carbon atom. nih.govspectrabase.comchemicalbook.com The four distinct carbon environments of the n-butyl chains would appear in the upfield region (approx. 10-30 ppm). The five carbons of the pyridine ring would be observed in the downfield aromatic region (approx. 115-155 ppm), with the carbon attached to the sulfur (C-S) appearing at a distinct chemical shift. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ** moiety** | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|---|

| -CH₃ | Tributylstannyl | ~0.9 (triplet) | ~13.7 |

| -CH₂-CH₃ | Tributylstannyl | ~1.3 (sextet) | ~27.3 |

| -CH₂-CH₂-Sn | Tributylstannyl | ~1.5 (quintet) | ~29.0 |

| Sn-CH₂- | Tributylstannyl | ~1.1 (triplet) | ~10.0 |

| H-3, H-4, H-5 | Pyridine 1-oxide | 7.0 - 7.8 (multiplets) | 120 - 140 |

| H-6 | Pyridine 1-oxide | 8.0 - 8.5 (doublet) | 145 - 155 |

Note: Predicted values are estimates based on analogous compounds and are typically recorded in solvents like CDCl₃ or DMSO-d₆. Coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) may be observed as satellite peaks.

¹¹⁹Sn NMR is particularly powerful for probing the immediate coordination environment of the tin atom. northwestern.eduhuji.ac.il The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number of the tin center and the electronegativity of the bonded atoms. rsc.org Organotin compounds exhibit a very wide chemical shift range, spanning over 5000 ppm. northwestern.edu

In this compound, the tin atom is covalently bonded to three carbon atoms (from the butyl groups) and one sulfur atom. This suggests a primary coordination number of four. However, the presence of the N-oxide functional group introduces the possibility of intramolecular coordination, where the oxygen atom of the N-O group donates a lone pair to the tin center. This would result in a five-coordinate tin atom with a distorted trigonal bipyramidal geometry.

The coordination number can be inferred from the ¹¹⁹Sn chemical shift:

Four-coordinate tin complexes typically resonate in the range of +200 to -60 ppm. rsc.org

Five-coordinate tin complexes are generally found further upfield, between -90 and -190 ppm. rsc.org

Therefore, ¹¹⁹Sn NMR spectroscopy can definitively determine whether the compound exists as a simple four-coordinate species or as a chelated five-coordinate complex in solution. rsc.orgjeol.comnih.govresearchgate.net

Table 2: ¹¹⁹Sn NMR Chemical Shift Ranges and Corresponding Tin Coordination

| Coordination Number | Predicted Geometry | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal | -90 to -190 |

Reference standard is typically tetramethyltin (B1198279) (SnMe₄). northwestern.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the characteristic functional groups within a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features. researchgate.net

N-O Stretch: A strong band characteristic of the pyridine N-oxide moiety is expected around 1250-1300 cm⁻¹. nist.govnih.gov

Aromatic Ring Vibrations: C=C and C=N stretching vibrations from the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. nist.gov

C-H Vibrations: Aliphatic C-H stretching from the butyl groups will be prominent in the 2850-2960 cm⁻¹ range. Aromatic C-H stretching appears above 3000 cm⁻¹.

Sn-C Vibrations: Asymmetric and symmetric Sn-C stretching modes for tributyltin compounds are found in the 500-650 cm⁻¹ region.

Sn-S Vibration: The Sn-S stretching frequency is expected to appear in the far-infrared region, typically between 300 and 400 cm⁻¹.

Table 3: Predicted FTIR Absorption Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (aliphatic) | Butyl groups | 2850 - 2960 |

| C=C, C=N Stretch | Pyridine ring | 1400 - 1600 |

| N-O Stretch | Pyridine 1-oxide | 1250 - 1300 |

| Sn-C Stretch | Tributylstannyl | 500 - 650 |

Raman spectroscopy provides complementary vibrational data to FTIR, and it is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. mdpi.comrsc.org

Key expected signals in the Raman spectrum include:

Ring Breathing Modes: The symmetric "breathing" mode of the pyridine ring often gives a strong Raman signal, typically near 1000 cm⁻¹. researchgate.net

Sn-S Stretch: The Sn-S bond, involving two relatively heavy atoms, is expected to be strongly Raman active, providing a clearer signal than in FTIR. nih.gov

Sn-C Symmetric Stretch: The symmetric Sn-C₃ stretching vibration is also a strong Raman scatterer and provides unambiguous evidence of the tributyltin moiety. researchgate.net

S-S Stretch: While not present in the parent molecule, Raman is an excellent tool for detecting the potential formation of disulfide impurities (from the dimerization of the ligand), which would show a characteristic signal around 500-550 cm⁻¹.

Table 4: Predicted Raman Shifts for Key Functional Groups

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ring Breathing | Pyridine ring | ~1000 | Strong |

| Sn-C Symmetric Stretch | Tributylstannyl | ~500 - 550 | Strong |

| Sn-S Stretch | Stannylthio | ~300 - 400 | Medium-Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information on the molecular weight and structural fragments of the compound. sfrbm.org The calculated exact mass of this compound (C₁₇H₃₁NOSSn) is approximately 417.14 g/mol .

A key feature in the mass spectrum of any tin-containing fragment is the distinctive isotopic pattern of tin, which has multiple abundant stable isotopes (e.g., ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn). This creates a characteristic cluster of peaks that is a definitive signature for a tin-containing ion.

The fragmentation of organotin compounds is well-characterized and typically proceeds through the sequential loss of the alkyl groups. For the title compound, the following fragmentation pathway is expected:

Loss of a butyl radical (•C₄H₉, 57 Da) to form the [M - 57]⁺ ion.

Subsequent losses of butyl radicals to form [M - 114]⁺ and [M - 171]⁺.

Cleavage of the Sn-S bond, leading to fragments such as the tributyltin cation, [Sn(C₄H₉)₃]⁺ (m/z 291), and a fragment corresponding to the pyridine-2-thiol (B7724439) 1-oxide portion. nist.gov

Fragments corresponding to the pyridine-2-thiol 1-oxide cation radical [C₅H₅NOS]⁺• (m/z 127). nist.gov

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ¹²⁰Sn) | Proposed Fragment Ion |

|---|---|

| 417 | [C₁₇H₃₁NOS¹²⁰Sn]⁺ (Molecular Ion, M⁺) |

| 360 | [M - C₄H₉]⁺ |

| 303 | [M - 2(C₄H₉)]⁺ |

| 291 | [(C₄H₉)₃¹²⁰Sn]⁺ |

| 246 | [M - 3(C₄H₉)]⁺ |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

Despite extensive searches of chemical and crystallographic databases, as well as the broader scientific literature, specific X-ray crystallographic data for the compound this compound could not be located. While the synthesis and properties of this compound are noted in various contexts, a definitive single-crystal X-ray diffraction study to determine its precise three-dimensional structure does not appear to be publicly available.

In the absence of direct crystallographic data for the target compound, valuable structural insights can be inferred from the analysis of closely related molecules. The crystal structures of the precursor, 2-mercaptopyridine (B119420) N-oxide (also known as pyrithione), and various other organotin(IV) complexes have been extensively studied. These studies provide a foundation for understanding the likely coordination environment and molecular geometry of this compound.

For instance, studies on organotin(IV) complexes with similar bidentate ligands often reveal a five-coordinate tin center, typically adopting a distorted trigonal-bipyramidal geometry. In such structures, the ligand chelates to the tin atom through both an oxygen and a sulfur atom. Research on complexes of tin halides with pyridine N-oxide derivatives also shows a tendency for the formation of coordinated structures, highlighting the role of the N-oxide group in metal binding. nih.gov

Furthermore, the crystal structure of related organotin compounds, such as those with thio-Schiff bases bearing phenol (B47542) fragments, demonstrates the formation of six-coordinate tin complexes with distorted trigonal bipyramidal geometries. nih.gov The analysis of these related structures suggests that in this compound, the pyridine-2-thiolato-1-oxide ligand would likely act as a bidentate ligand, coordinating to the tributyltin(IV) moiety.

Computational Chemistry and Theoretical Studies of 2 Tributylstannyl Thio Pyridine 1 Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For 2-((tributylstannyl)thio)pyridine 1-oxide, DFT calculations would be instrumental in determining its ground-state geometry, electron distribution, and molecular orbital energies.

The electronic character of this compound is dominated by several key features: the aromatic pyridine (B92270) N-oxide ring, the polar N-O bond, the tributyltin group, and the sulfur linkage. DFT calculations, often paired with Natural Bond Orbital (NBO) analysis, can elucidate the nature of these interactions.

The N-O bond in pyridine N-oxides is best described as a dative covalent bond with a significant contribution from π-type back-donation. nih.govresearchgate.net This interaction leads to a bond order greater than one. nih.govresearchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would likely show a region of high electron density around the oxygen atom, indicating its Lewis basicity and nucleophilic character. nih.govresearchgate.net The presence of the tributylstannylthio group as a substituent on the pyridine ring would influence the electronic properties of the ring itself. The sulfur atom, with its lone pairs, can participate in resonance with the aromatic system.

In related organotin compounds, DFT studies have been used to analyze atomic charges and assign reactive sites. researchgate.net For the title compound, such analysis would likely reveal a positively charged tin atom, consistent with its electropositive nature, and negatively charged oxygen and sulfur centers. researchgate.net The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding reactivity. The HOMO is expected to have significant contributions from the pyridine N-oxide π-system and the sulfur lone pairs, while the LUMO would likely be a π* orbital of the aromatic ring. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability. nih.gov

Table 1: Representative Calculated Bond Lengths in Pyridine N-Oxide Derivatives This table presents typical bond lengths for the pyridine N-oxide core, derived from computational and experimental studies on related molecules, to provide a basis for the expected geometry of this compound.

| Bond | Typical Calculated/Experimental Bond Length (Å) | Reference |

| N1–O7 | 1.290 ± 0.015 | bohrium.com |

| N1–C2 | 1.384 ± 0.011 | bohrium.com |

| C2–C3 | 1.381 ± 0.009 | bohrium.com |

| C3–C4 | 1.393 ± 0.008 | bohrium.com |

Bond Dissociation Enthalpy (BDE) is a critical parameter for predicting the reactivity of a molecule, particularly in reactions involving radical intermediates. For this compound, the N-O and Sn-S bonds are of particular interest.

The Sn-S bond is also susceptible to homolytic cleavage. While specific BDE values for this bond in the target molecule are not available, the driving force for many reactions involving organotin compounds is the formation of strong tin-sulfur bonds. organic-chemistry.org Conversely, the cleavage of this bond would be a key step in reactions where the tributylstannyl group is transferred. First-principles studies on tin sulfides have analyzed the bond-strength hierarchy, which can provide foundational data for estimating the Sn-S BDE. rsc.org

Table 2: Calculated N-O Bond Dissociation Enthalpies (BDEs) for Pyridine N-Oxide and Related Compounds This table highlights the range of N-O BDEs, showing how computational methods can predict the energetic cost of breaking this bond.

| Compound | Calculated N-O BDE (kcal/mol) | Notes | Reference |

| Pyridine N-oxide | ~63.3 | Experimental value, often used as a benchmark for calculations. | thieme-connect.de |

| Pyridine N-oxide | 66–69 | Calculated for partially reduced derivatives, showing influence of ring saturation. | nih.gov |

| Substituted Pyridine N-oxides | Varies with substituent | Electron-withdrawing groups generally increase the BDE. | nih.govresearchgate.net |

Mechanistic Pathway Elucidation through Quantum Chemical Modeling

Quantum chemical modeling is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this approach can be used to investigate plausible reaction pathways, particularly those involving radical intermediates, which are suggested by the presence of the weak N-O and Sn-S bonds. A strong analogy can be drawn to the Barton-McCombie deoxygenation, a well-studied radical reaction involving organotin reagents. wikipedia.orgresearchgate.net

Transition state theory (TST) provides the framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgbritannica.com Using quantum chemical methods, the geometry and energy of transition states for proposed reaction steps can be calculated. libretexts.orglibretexts.org

For a potential reaction involving this compound, such as a radical-initiated rearrangement or fragmentation, DFT calculations could be used to:

Locate the transition state structure for the homolytic cleavage of the N-O or Sn-S bond.

Calculate the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. britannica.com

Confirm the identity of the transition state by vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org

By mapping the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile would reveal whether the reaction is kinetically and thermodynamically favorable.

The homolytic cleavage of either the N-O or Sn-S bond in this compound would generate radical intermediates. The N-O bond cleavage would produce a pyridin-2-ylthiyl radical and a tributylstannoxy radical. Alternatively, Sn-S bond cleavage would yield a 1-oxopyridin-2-ylthio radical and a tributylstannyl radical. wikipedia.org

The stability and subsequent reactivity of these radicals are central to the reaction mechanism. The tributylstannyl radical is a well-known and relatively stable radical intermediate that acts as a hydrogen atom donor in reactions like the Barton-McCombie deoxygenation. wikipedia.orgnrochemistry.com The stability of the sulfur-centered radicals would be influenced by the delocalization of the unpaired electron into the pyridine ring. Computational analysis can quantify the stability of these radical species and predict their likely reaction pathways, such as intermolecular addition to other molecules or intramolecular rearrangement.

In Silico Prediction of Reactivity and Selectivity in Novel Transformations

Beyond elucidating known or plausible reaction mechanisms, computational chemistry serves as a predictive tool for discovering novel chemical transformations. In silico methods can be used to screen potential reactions of this compound, predicting its reactivity and selectivity under various conditions. nih.gov

By modeling the interaction of the title compound with different reaction partners (e.g., electrophiles, nucleophiles, or radical initiators), new reaction pathways can be explored theoretically before any experimental work is undertaken. For instance, computational docking studies, often used in biochemistry, could be adapted to predict how the molecule might interact with a catalyst. mdpi.comtjnpr.org

Furthermore, by calculating the activation energies for different competing reaction pathways, the selectivity of a transformation can be predicted. For example, if a reaction could proceed through multiple isomeric transition states leading to different products, comparing their relative energies would indicate which product is likely to be favored. This predictive power allows for the rational design of experiments, focusing on the most promising conditions for achieving a desired chemical transformation. nih.gov

Synthetic Applications and Functional Group Interconversions Utilizing 2 Tributylstannyl Thio Pyridine 1 Oxide

Enabling Carbon-Carbon Bond Forming Reactions via Radical Pathways

The generation of carbon-centered radicals is a cornerstone of many carbon-carbon bond-forming strategies. The famed Barton decarboxylation provides a powerful method to generate alkyl radicals from carboxylic acids via the formation of a thiohydroxamate ester, commonly known as a Barton ester. wikipedia.orgchemistryschool.netjk-sci.com This transformation is central to the application of 2-((tributylstannyl)thio)pyridine 1-oxide precursors in synthesis.

Once formed, this alkyl radical is a versatile intermediate for C-C bond formation. It can be trapped by various radical acceptors, such as electron-deficient alkenes in a Giese-type reaction, to forge a new carbon-carbon bond. nih.gov

Mechanism of Radical Generation and C-C Bond Formation:

Initiation: A radical initiator, like azobisisobutyronitrile (AIBN), generates an initial radical which abstracts a hydrogen from tributyltin hydride (Bu₃SnH) to form the tributylstannyl radical (Bu₃Sn•). wikipedia.org

Propagation:

The Bu₃Sn• radical adds to the thiocarbonyl group of the Barton ester.

The intermediate fragments, cleaving the N-O bond and releasing a carboxyl radical.

The carboxyl radical rapidly decarboxylates to form an alkyl radical (R•) and CO₂.

The alkyl radical (R•) adds to a suitable alkene (a radical acceptor), generating a new carbon-centered radical.

This new radical abstracts a hydrogen atom from Bu₃SnH to yield the final product and regenerate the Bu₃Sn• radical, continuing the chain. wikipedia.org

The compound this compound can be viewed as a stable adduct that is intrinsically linked to this catalytic cycle, representing the product of the interaction between the tributylstannyl radical and the 2-mercaptopyridine (B119420) N-oxide moiety.

Decarboxylative Functionalization of Carboxylic Acids

The Barton decarboxylation is a premier example of decarboxylative functionalization, allowing for the conversion of a carboxylic acid moiety into a range of other functional groups. wikipedia.orgorgsyn.org This method circumvents harsh conditions often required by other decarboxylation techniques and proceeds via the mild, radical-mediated decomposition of Barton esters. chemistryschool.netresearchgate.net

The process empowers chemists to remove a carboxylic acid and replace it with a simple hydrogen atom (reductive decarboxylation) or, more powerfully, to introduce new functionality by trapping the intermediate alkyl radical. wikipedia.orgorgsyn.org The versatility of this method is a testament to the broad range of trapping agents that can be employed.

Examples of Decarboxylative Functionalizations:

Reductive Decarboxylation (Hydrodecarboxylation): In the presence of a good hydrogen atom donor like tributyltin hydride or tertiary thiols, the generated alkyl radical is quenched to form the corresponding alkane. wikipedia.orgorgsyn.org This effectively replaces the -COOH group with -H.

Halogenation: Using halogen sources like CCl₄, BrCCl₃, or CHI₃, the alkyl radical can be trapped to form alkyl halides.

Chalcogenation: The radical can react with disulfides, diselenides, or ditellurides to form thioethers, selenoethers, and telluroethers.

Nitrogen Functionalization: Carbon-nitrogen bonds can be formed by trapping the radical with various nitrogen-based reagents. nih.gov

The driving forces for this reaction are thermodynamically favorable, involving the formation of the stable tributyltin-sulfur bond, the generation of gaseous CO₂, and the aromatization of the pyridinethione system. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Decarboxylative Functionalizations via Barton Esters

| Carboxylic Acid Precursor | Radical Trapping Agent | Product Functional Group | Reference |

| Aliphatic Acid | Tributyltin Hydride (Bu₃SnH) | Alkane (-H) | wikipedia.orgorgsyn.org |

| Aliphatic Acid | Carbon Tetrachloride (CCl₄) | Alkyl Chloride (-Cl) | organic-chemistry.org |

| Aliphatic Acid | Bromoform (CHBr₃) | Alkyl Bromide (-Br) | organic-chemistry.org |

| Aliphatic Acid | Diphenyl Disulfide (Ph₂S₂) | Phenyl Thioether (-SPh) | organic-chemistry.org |

| Aliphatic Acid | Acrylonitrile | Adduct for C-C bond formation | nih.gov |

Strategies for Alkylation, Alkenylation, Alkynylation, Arylation, and Amination of Pyridine (B92270) N-Oxides

The pyridine N-oxide moiety within this compound is itself a versatile platform for further functionalization. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, making it susceptible to a variety of substitution reactions that are often difficult to achieve with the parent pyridine. bohrium.comsemanticscholar.org

Alkylation: C2-alkylation of pyridine N-oxides can be accomplished through several methods. A visible-light-induced photoredox catalytic approach allows for the direct C2 alkylation under mild conditions. acs.org Other notable methods include the use of Wittig reagents for reductive alkylation, which proceeds with excellent site selectivity. researchgate.netnih.gov

Alkenylation: Transition metal catalysis is a prominent strategy for the alkenylation of pyridine N-oxides. Palladium-catalyzed reactions with olefins provide ortho-alkenylated products with high regio- and stereoselectivity. arkat-usa.org Copper-catalyzed methods have also been developed for the C2 alkenylation using alkynes, demonstrating operational simplicity and broad substrate scope. rsc.org

Alkynylation: For the introduction of alkyne functionalities, nickel-catalyzed activation of the C2-H bond has been shown to be effective. This method allows for the regio- and stereoselective insertion of alkynes to yield (E)-2-alkenylpyridine N-oxides, which can be subsequently deoxygenated. arkat-usa.org

Arylation: Direct C-H arylation of pyridine N-oxides is a powerful tool for synthesizing 2-arylpyridines. Palladium-catalyzed protocols are widely used, coupling pyridine N-oxides with various aryl sources such as aryl bromides, aryl triflates, and potassium aryltrifluoroborates. researchgate.netacs.orgrsc.org These reactions typically exhibit high regioselectivity for the C2 position. beilstein-journals.org Visible-light-promoted methods using diaryliodonium salts have also emerged as a mild alternative. researchgate.net

Amination: The direct amination of pyridine N-oxides provides a streamlined route to valuable 2-aminopyridines. An efficient one-pot procedure involves activation with tosyl anhydride (B1165640) (Ts₂O) in the presence of tert-butylamine, followed by in situ deprotection. nih.gov Another approach utilizes the reaction of pyridine N-oxides with activated isocyanides, which is particularly effective for substrates bearing electron-withdrawing groups. nih.gov

Table 2: Summary of C2-Functionalization Methods for Pyridine N-Oxides

| Functionalization | Reagent/Catalyst System | Key Features | References |

| Alkylation | Photoredox Catalyst / Alkylating Agent | Mild conditions, broad functional group tolerance | acs.org |

| Wittig Reagents | Reductive alkylation, high site selectivity | researchgate.netnih.gov | |

| Alkenylation | Pd(OAc)₂ / Olefins / Ag₂CO₃ | High regio- and stereoselectivity | arkat-usa.org |

| Cu Catalyst / Alkynes | Good functional group compatibility | rsc.org | |

| Alkynylation | Ni Catalyst / Alkynes | Regio- and stereoselective insertion | arkat-usa.org |

| Arylation | Pd(OAc)₂ / Aryl Halides or Triflates | High C2 selectivity, robust methodology | researchgate.netacs.org |

| Eosin Y / Diaryliodonium Salts / Visible Light | Mild, photocatalytic conditions | researchgate.net | |

| Amination | Ts₂O / t-BuNH₂ then TFA | One-pot, high yield, excellent regioselectivity | nih.gov |

| Activated Isocyanides / TMSOTf | Effective for electron-deficient pyridines | nih.gov |

Development of this compound as a Versatile Synthetic Building Block

The collective reactivity profile of this compound and its precursors establishes it as a highly versatile building block in organic chemistry. Its utility is multifaceted, stemming from the distinct and complementary reactivity of its constituent parts.

Firstly, its role in the Barton decarboxylation highlights its function as a potent tool for radical generation. wikipedia.org By enabling the conversion of ubiquitous carboxylic acids into reactive alkyl radicals, it opens a gateway to a vast array of subsequent functionalizations, including C-C, C-H, C-halogen, and C-chalcogen bond formations. organic-chemistry.orgresearchgate.net This makes it an indispensable reagent for complex molecule synthesis and late-stage functionalization where mild and selective transformations are paramount.

Secondly, the pyridine N-oxide core serves as a robust scaffold that can be selectively modified. As detailed in the previous section, the C2-position is primed for a variety of coupling reactions, allowing for the introduction of alkyl, alkenyl, alkynyl, aryl, and amino groups. bohrium.comsemanticscholar.org This inherent reactivity means that after serving its primary purpose in a radical transformation, the remaining pyridyl fragment is not an inert byproduct but a valuable intermediate ready for further synthetic elaboration.

Finally, the tributylstannyl group itself is a classic component of the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.orgthermofisher.com Although this application is more characteristic of aryl- and vinylstannanes, the presence of the Sn-C or, in this case, the Sn-S bond points to its potential utility in transition metal-catalyzed cross-coupling chemistry, further broadening its synthetic scope.

In essence, this compound is not merely a single-purpose reagent but a multifunctional synthetic tool. It provides a reliable method for decarboxylative functionalization via radical pathways while simultaneously offering a modifiable heterocyclic platform, embodying the principles of efficiency and versatility in modern synthetic strategy.

Design, Synthesis, and Reactivity of Analogues and Derivatives of 2 Tributylstannyl Thio Pyridine 1 Oxide

Systematic Modification of the Organotin Moiety

The organotin group is a primary site for structural variation, significantly influencing the compound's reactivity and properties. Modifications typically involve altering the nature and number of organic substituents attached to the tin atom. The synthesis of these analogues often involves the reaction of a suitable organotin precursor, such as diorganotin dichlorides (R₂SnCl₂) or triorganotin chlorides (R₃SnCl), with the deprotonated 2-mercaptopyridine (B119420) 1-oxide. nih.gov

Variations in the alkyl or aryl groups (R) on the tin atom lead to a diverse family of compounds. While the parent compound features tributyl groups, analogues with trimethyl (Me), triphenyl (Ph), and tricyclohexyl groups have been studied in related systems. nih.gov The nature of these organic groups has a profound impact on the steric and electronic environment of the tin center. For instance, replacing alkyl groups with more electron-withdrawing phenyl groups increases the Lewis acidity of the tin(IV) center. rsc.org This enhanced acidity can, in turn, influence the compound's catalytic activity in various organic transformations. rsc.org

The number of organic substituents also defines the class of the organotin compound. While the primary focus is on triorganotin (R₃SnX) derivatives, related diorganotin (R₂SnX₂) compounds have also been synthesized. nih.gov These structural changes directly affect the compound's biological activity and toxicity, a key aspect of structure-activity relationship studies. For example, within homologous series, the toxicity can vary significantly with the nature of the organic group. wikipedia.org

| R Group on Tin | Organotin Precursor Example | Resulting Analogue Class | Notable Impact on Properties |

|---|---|---|---|

| Methyl (Me) | Me₂SnCl₂ or Me₃SnCl | Dimethylstannyl or Trimethylstannyl | Alters steric bulk and electronic properties. nih.gov |

| Phenyl (Ph) | Ph₂SnCl₂ or Ph₃SnCl | Diphenylstannyl or Triphenylstannyl | Increases Lewis acidity of the tin center; affects catalytic potential. nih.govrsc.org |

| Cyclohexyl (Cy) | Cy₃SnCl | Tricyclohexylstannyl | Significantly increases steric hindrance around the tin atom. |

Chemical Manipulation of the Pyridine (B92270) Ring System and N-Oxide Functionality

The pyridine N-oxide core is a versatile platform for chemical modification. semanticscholar.org The N-oxide group activates the pyridine ring, facilitating reactions that are difficult to achieve with the parent pyridine. semanticscholar.orgwikipedia.org This allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties.

The synthesis of substituted precursors typically begins with the oxidation of a functionalized pyridine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. wikipedia.orggoogle.com This method is effective for pyridines bearing various substituents, such as chloro, cyano, methyl, and methoxy (B1213986) groups. google.com

Once the pyridine N-oxide scaffold is in place, it can undergo numerous transformations. The N-oxide moiety directs electrophilic substitution primarily to the 4-position and facilitates nucleophilic substitution at the 2- and 4-positions. wikipedia.org Palladium-catalyzed direct arylation and alkenylation reactions, for example, occur with high selectivity for the 2-position, providing a route to 2-aryl- and 2-alkenylpyridine N-oxides which can subsequently be deoxygenated if desired. semanticscholar.orgresearchgate.netorgsyn.org Further functionalization includes amination, and cyanation, often proceeding through activation of the N-oxide. semanticscholar.org For instance, a one-pot amination can be achieved using reagents like Ts₂O and t-BuNH₂, or by using activators like PyBroP to facilitate the regioselective addition of amine nucleophiles. semanticscholar.orgumich.edu An umpolung strategy, converting the N-oxide to a (pyridine-2-yl)phosphonium salt, allows the C2 position to act as a nucleophile, enabling reactions with various electrophiles.

The N-oxide functionality itself can be readily removed (deoxygenated) using reagents like zinc dust or through palladium-catalyzed hydrogenolysis, yielding the corresponding functionalized pyridine derivative. wikipedia.orgresearchgate.net This strategic use of the N-oxide as an activating and directing group, which can be later removed, is a cornerstone of modern pyridine chemistry. semanticscholar.orgresearchgate.net

| Reaction Type | Reagent/Catalyst Example | Resulting Functional Group at C2/C4 | Reference |

|---|---|---|---|

| Halogenation | Phosphorus oxychloride (POCl₃) | -Cl | wikipedia.org |

| Direct Arylation | Aryl bromides, Pd catalyst | -Aryl | semanticscholar.orgresearchgate.net |

| Alkenylation | Olefins, Pd or Ni catalyst | -Alkenyl | semanticscholar.orgresearchgate.net |

| Amination | Ts₂O/t-BuNH₂ or PyBroP/Amine | -NHR | semanticscholar.orgumich.edu |

| Deoxygenation | Zinc dust or H₂/Pd | Removes N-oxide | wikipedia.orgresearchgate.net |

Exploration of Varied Thioether Linkages and Heteroatom Substitutions

The thioether sulfur atom is another key position for derivatization, primarily through oxidation or by substitution with other heteroatoms like selenium or oxygen. These changes modify the geometry and electronic nature of the linker between the pyridine and organotin moieties.

The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone analogues. This is typically achieved using controlled oxidation conditions. A variety of reagents are available for the oxidation of sulfides, with selectivity for either the sulfoxide or sulfone being dependent on the chosen reagent and reaction conditions. organic-chemistry.orgorganic-chemistry.org For example, reagents like urea-hydrogen peroxide in the presence of phthalic anhydride (B1165640) are known to efficiently oxidize sulfides directly to sulfones, while other systems allow for isolation of the intermediate sulfoxide. researchgate.netresearchgate.net

Substitution of sulfur with selenium provides access to selenoether analogues. The synthesis of a key precursor, 2-(chloroselanyl)pyridine 1-oxide, has been reported from the reaction of 2-selanyl-1-pyridine 1-oxide with sulfuryl chloride. nih.govnih.gov This selenenyl chloride is a versatile intermediate that can be reacted with organostannyl anions or other tin nucleophiles to generate the desired 2-((tributylstannyl)seleno)pyridine 1-oxide. Similarly, oxygen-containing analogues, or oxoethers, could be synthesized from 2-hydroxypyridine-N-oxide precursors.

| Modification | Synthetic Approach | Resulting Linkage | Key Feature |

|---|---|---|---|

| Oxidation | Controlled oxidation (e.g., H₂O₂, m-CPBA) | Sulfoxide (-SO-) | Introduces a chiral center at the sulfur atom. |

| Oxidation | Stronger oxidation (e.g., UHP/phthalic anhydride) | Sulfone (-SO₂-) | Alters the geometry and electronic properties of the linker. researchgate.netresearchgate.net |

| Heteroatom Substitution | Reaction of a selenenyl halide with an organostannane | Selenoether (-Se-) | Potential for intramolecular Se⋯O interactions. nih.govnih.gov |

| Heteroatom Substitution | Reaction of 2-hydroxypyridine-N-oxide with an organostannyl halide | Oxoether (-O-) | Changes bond lengths and angles compared to the thioether. |

Elucidation of Structure-Reactivity Relationships in Novel Analogues

The nature of the organic groups on the tin atom directly correlates with the reactivity of the Sn-S bond. nih.gov Aryl substituents, being more electron-withdrawing than alkyl groups, enhance the Lewis acidity of the tin center, which can be beneficial for catalytic applications where the organotin moiety acts as a Lewis acid. rsc.org Conversely, bulky alkyl groups like cyclohexyl can sterically hinder the approach to the tin center, reducing its reactivity.

Substituents on the pyridine ring exert a significant electronic influence. Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the ring and on the thioether sulfur, which can affect the nucleophilicity of the sulfur and the stability of the Sn-S bond. Conversely, electron-donating groups (e.g., -OMe, -Me) increase electron density. The ability to tune these electronic properties through synthesis is a powerful tool for controlling reactivity. semanticscholar.orggoogle.com

Replacing the sulfur atom with selenium introduces notable structural changes. In 2-(chloroselanyl)pyridine 1-oxide, a significant intramolecular, non-valent Se⋯O interaction is observed, which distorts the geometry of the pyridine ring. nih.govnih.gov Such an interaction in a stannyl-seleno analogue would likely influence the reactivity at both the selenium and tin centers by altering bond strengths and steric accessibility. Oxidation of the thioether to a sulfoxide or sulfone drastically changes the geometry and electronic nature of the linker, transforming it from a flexible, electron-rich thioether to a rigid, electron-poor sulfonyl group, which would fundamentally alter the way the two halves of the molecule interact and react.

Conclusion and Future Perspectives in the Chemistry of 2 Tributylstannyl Thio Pyridine 1 Oxide

Synthesis of Key Contributions and Discoveries

The primary contributions in the field of 2-((tributylstannyl)thio)pyridine 1-oxide are largely inferred from the well-established chemistry of its constituent functional groups. Organotin compounds, or stannanes, are renowned for their pivotal role in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, a field of discovery that has revolutionized the formation of carbon-carbon bonds. sigmaaldrich.com The tributylstannyl group in the target molecule is a key player in Stille coupling reactions, which are instrumental in synthesizing complex organic molecules, including pharmaceuticals and natural products. sigmaaldrich.comfrontierspecialtychemicals.com